molecular formula C20H18FN5O4 B2386467 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1008930-29-7

2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2386467
CAS No.: 1008930-29-7
M. Wt: 411.393
InChI Key: WOYULJCIKSXXKA-UHFFFAOYSA-N
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Description

The compound 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide features a complex heterocyclic scaffold combining a pyrrolo[3,4-d][1,2,3]triazole-dione core with a 4-fluorophenyl substituent and an acetamide side chain linked to a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4/c1-11-3-8-15(30-2)14(9-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-6-4-12(21)5-7-13/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYULJCIKSXXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • IUPAC Name: 2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
  • Molecular Formula: C20H18FN5O4
  • Molecular Weight: 411.4 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties. The unique structure containing a triazole moiety contributes significantly to its bioactivity.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antibacterial properties. The following table summarizes key findings related to the antimicrobial efficacy of triazole derivatives:

Compound Target Bacteria MIC (µg/mL) Activity
Triazole Derivative AStaphylococcus aureus0.25High
Triazole Derivative BEscherichia coli0.125Moderate
Triazole Derivative CPseudomonas aeruginosa0.50High
2-(5-(4-Fluorophenyl)...Bacillus subtilisTBDTBD

The compound has shown promising results against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group is believed to enhance its antibacterial activity by improving binding affinity to bacterial targets.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The triazole ring can interact with bacterial enzymes such as DNA gyrase and topoisomerase IV. This interaction disrupts bacterial DNA replication and transcription processes.
  • Receptor Modulation: The compound may also modulate receptor activities in various biological systems, potentially affecting cellular signaling pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A study conducted by Mohammed et al. (2019) evaluated various triazole derivatives against multiple bacterial strains. The results indicated that compounds similar to the target compound exhibited MIC values ranging from 0.125 µg/mL to 64 µg/mL against resistant strains of bacteria like E. coli and S. aureus .
  • Molecular Docking Studies:
    Molecular docking studies have shown that the triazole moiety provides additional binding interactions with target enzymes. For instance, a derivative with a similar structure demonstrated enhanced binding energy profiles when docked against DNA gyrase .
  • Synthesis and Characterization:
    Research detailing the synthesis of various triazole derivatives has highlighted their potential as antimicrobial agents. The introduction of different substituents on the triazole ring significantly affects their biological activity .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:
  • Core structure : The pyrrolo[3,4-d][1,2,3]triazole-dione moiety is conserved across analogs, but substituent variations significantly influence properties.
  • Phenyl ring substitutions :
    • Target compound : 4-fluorophenyl at position 5 of the core.
    • Analog 1 () : 3-chloro-4-fluorophenyl substituent, introducing both halogen and steric effects .
    • M1–M3 () : o-Tolyl (M1), p-tolyl (M2), and 2-methoxyphenyl (M3) groups, altering electronic and steric profiles .
  • Acetamide side chain :
    • Target compound : N-(2-methoxy-5-methylphenyl) group.
    • Analog 1 : N-(2,3-dimethylphenyl), lacking methoxy but retaining methyl groups .
    • Oxadixyl () : N-(2-oxo-3-oxazolidinyl) and 2-methoxy groups, demonstrating agricultural applications .
Table 1: Structural and Molecular Data
Compound Core Substituent Acetamide Substituent Molecular Weight (g/mol) ChemSpider ID
Target compound 4-fluorophenyl 2-methoxy-5-methylphenyl Not reported Not available
Analog 1 3-chloro-4-fluorophenyl 2,3-dimethylphenyl 487.90 1052566-51-4
M3 2-methoxyphenyl 4-sulfonylphenyl 427 (M+) Not reported
Oxadixyl N/A 2-oxo-3-oxazolidinyl 278.31 9570323

Methodological Considerations

  • Structural Analysis : Tools like SHELXL () and WinGX () enable precise crystallographic refinement, critical for confirming triazole core geometries .
  • Behavior Prediction : Hit Dexter 2.0 () could predict promiscuity or stability issues in the target compound .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrrolo-triazole core via cyclization reactions, often requiring regioselective control. Temperature-sensitive steps (e.g., 60–80°C in acetonitrile or DMSO) are critical to avoid side products .
  • Step 2 : Acetylation of the triazole nitrogen using chloroacetyl chloride in the presence of a base like triethylamine .
  • Step 3 : Coupling with the substituted aniline moiety (e.g., 2-methoxy-5-methylaniline) via amide bond formation, optimized using carbodiimide-based coupling agents . Purity is ensured via column chromatography and HPLC (C18 reverse-phase) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

Key methods include:

  • 1H/13C NMR : To confirm regioselectivity of triazole substitution and verify aromatic substituents (e.g., 4-fluorophenyl vs. methoxyphenyl groups) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z ~460) .
  • FT-IR : To validate carbonyl stretches (1680–1720 cm⁻¹ for amide and diketone groups) .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole ring formation be systematically addressed?

Regioselectivity is influenced by:

  • Protecting groups : Temporary protection of reactive sites (e.g., benzyl groups for nitrogen atoms) to direct cyclization .
  • Computational modeling : Density Functional Theory (DFT) calculations predict thermodynamic favorability of 1,4- vs. 1,5-triazole isomers .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific regioisomers .

Q. How should contradictory bioactivity data (e.g., inconsistent IC50 values across assays) be analyzed?

Contradictions may arise due to:

  • Target promiscuity : Use molecular docking (AutoDock Vina) to assess binding modes across protein isoforms (e.g., kinase vs. non-kinase targets) .
  • Assay conditions : Compare results under standardized pH, temperature, and co-solvent (e.g., DMSO) concentrations .
  • Metabolite interference : Perform LC-MS/MS to identify degradation products or active metabolites .

Q. What experimental design strategies optimize synthesis yield and reproducibility?

Apply Design of Experiments (DoE) :

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology : Central Composite Design (CCD) identifies optimal conditions (e.g., 72°C, 0.5 mol% Pd(OAc)₂) .
  • Virtual screening : COMSOL Multiphysics simulates reaction kinetics to minimize trial runs .

Methodological Challenges

Q. How can stability issues (e.g., hydrolysis of the acetamide group) be mitigated during storage?

  • Storage : Lyophilized solid stored at -20°C under argon, with desiccants to prevent moisture uptake .
  • Formulation : Co-crystallization with cyclodextrins enhances aqueous stability .
  • Degradation monitoring : Periodic HPLC analysis to detect hydrolyzed byproducts (e.g., free carboxylic acid) .

Q. What strategies resolve spectral ambiguities (e.g., overlapping NMR signals)?

  • 2D-NMR : NOESY and HSQC differentiate aromatic proton environments (e.g., 4-fluorophenyl vs. methoxyphenyl) .
  • Isotopic labeling : 13C-enriched analogs clarify carbonyl carbon assignments .
  • X-ray crystallography : Single-crystal structures definitively assign regiochemistry .

Data Interpretation

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact target binding affinity?

  • SAR studies : Compare IC50 values of analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) .
  • Free-energy perturbation (FEP) : Predicts ΔΔG changes for substituent effects on binding .
  • Crystallography : Resolve ligand-protein interactions (e.g., halogen bonding with 4-fluorophenyl) .

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